molecular formula C10H5Cl3O2S B1442926 5,8-Dichloronaphthalene-2-sulfonyl chloride CAS No. 1251758-18-5

5,8-Dichloronaphthalene-2-sulfonyl chloride

Cat. No. B1442926
CAS RN: 1251758-18-5
M. Wt: 295.6 g/mol
InChI Key: UAMIPNMECXFCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,8-Dichloronaphthalene-2-sulfonyl chloride, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides are crucial intermediates in organic synthesis, used for the production of detergents, pharmaceuticals, dyes, and herbicides. They are synthesized through various methods, including the oxidation of thiols and disulfides with chlorine dioxide. This process offers a convenient, simple application with high yield and does not require special conditions, highlighting the versatility and efficiency of sulfonyl chloride synthesis in industrial and laboratory settings (Lezina, Rubtsova, & Kuchin, 2011).

Building Blocks for Peptidomimetics

Sulfonyl chlorides, such as those derived from amino acids, serve as building blocks for peptidosulfonamide peptidomimetics. These compounds are prepared via straightforward methods, showcasing the potential of sulfonyl chlorides in the development of novel therapeutic agents (Humljan & Gobec, 2005).

Electrochemical Degradation Studies

Research on the electrochemical degradation of naphthalenic amines, which are structurally related to 5,8-Dichloronaphthalene-2-sulfonyl chloride, explores the influence of substituent groups, anode material, and electrolyte on degradation products and kinetics. These studies contribute to understanding the environmental impact and degradation pathways of sulfonyl chloride derivatives in various conditions (Rodrigues et al., 2018).

Mechanism of Action

The mechanism of action of 5,8-Dichloronaphthalene-2-sulfonyl chloride is not specified in the search results. As a sulfonyl chloride, it is likely to be reactive towards nucleophiles .

properties

IUPAC Name

5,8-dichloronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3O2S/c11-9-3-4-10(12)8-5-6(16(13,14)15)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMIPNMECXFCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dichloronaphthalene-2-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5,8-Dichloronaphthalene-2-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
5,8-Dichloronaphthalene-2-sulfonyl chloride
Reactant of Route 4
5,8-Dichloronaphthalene-2-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
5,8-Dichloronaphthalene-2-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
5,8-Dichloronaphthalene-2-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.